Antiproliferative Activity of 5-Chloro vs. 5-Iodo Derivatives in NCI 60 Human Tumor Cell Line Panel
In a direct head-to-head evaluation of indole-2-carbohydrazide derivatives synthesized from 5-chloroindole and 5-iodoindole precursors, both compound classes demonstrated submicromolar antiproliferative activity across the NCI 60 human tumor cell line panel [1]. Specifically, compound 5a (derived from the 5-chloro scaffold) and compound 6b (derived from the 5-iodo scaffold) were selected by the National Cancer Institute for full five-dose screening and exhibited GI50 values of < 0.4 μM across multiple cancer types including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer (MCF-7) cell lines [1]. This evidence establishes that the 5-chloro substitution pattern, when incorporated into biologically active scaffolds, yields antiproliferative potency comparable to the 5-iodo analog, while offering distinct physicochemical advantages for downstream optimization.
| Evidence Dimension | Antiproliferative activity (GI50) across NCI 60 human tumor cell line panel |
|---|---|
| Target Compound Data | Compound 5a (5-chloro derivative): GI50 < 0.4 μM across leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, and breast cancer cell lines |
| Comparator Or Baseline | Compound 6b (5-iodo derivative): GI50 < 0.4 μM across the same NCI 60 panel |
| Quantified Difference | Equivalent submicromolar potency range (< 0.4 μM GI50) |
| Conditions | NCI 60 human tumor cell line panel; five concentrations at 10-fold dilutions |
Why This Matters
Procurement of 5-chloro-2-iodo-1H-indole enables synthesis of anticancer lead compounds with demonstrated submicromolar GI50 values, where the 5-chloro substituent provides equivalent potency to the 5-iodo analog while offering a smaller atomic radius for improved target binding and potentially superior drug-like properties.
- [1] Kazan, F., et al. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 2019, 80, 512-523. View Source
